molecular formula C41H52Cl2NO5PPdS B6162073 [2'-(methylamino)-[1,1'-biphenyl]-2-yl]palladio methanesulfonate, dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane CAS No. 1599466-87-1

[2'-(methylamino)-[1,1'-biphenyl]-2-yl]palladio methanesulfonate, dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane

Cat. No.: B6162073
CAS No.: 1599466-87-1
M. Wt: 879.2 g/mol
InChI Key: WGHUSNJREHGSMT-UHFFFAOYSA-M
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Description

[2'-(methylamino)-[1,1'-biphenyl]-2-yl]palladio methanesulfonate, dicyclohexyl({2',6'-dimethoxy-[1,1'-biphenyl]-2-yl})phosphane is a useful research compound. Its molecular formula is C41H52Cl2NO5PPdS and its molecular weight is 879.2 g/mol. The purity is usually 95.
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Mechanism of Action

Target of Action

It is known that this compound is a third-generation (g3) buchwald precatalyst . Buchwald precatalysts are typically used in palladium-catalyzed cross-coupling reactions , which are fundamental processes in organic synthesis. Therefore, the primary targets of this compound are likely the reactants involved in these cross-coupling reactions.

Mode of Action

As a Buchwald precatalyst, this compound facilitates the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds . It does this by coordinating with the reactants and lowering the activation energy required for the cross-coupling reaction to occur .

Biochemical Pathways

Given its role in facilitating cross-coupling reactions, it can be inferred that it plays a crucial role in various synthetic pathways that involve the formation of c-c, c-n, c-o, c-f, c-cf3, and c-s bonds .

Pharmacokinetics

It is known that this compound is air-, moisture-, and thermally stable and is highly soluble in a wide range of common organic solvents . These properties could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

The result of this compound’s action is the efficient formation of the desired cross-coupled product. It achieves this by facilitating the formation of the active catalytic species and accurately controlling the ligand: palladium ratio . This leads to lower catalyst loadings, shorter reaction times, and higher yields .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability in air, moisture, and heat allows it to function effectively in a wide range of conditions . Additionally, its solubility in common organic solvents means that the choice of solvent can also impact its efficacy and stability .

Properties

CAS No.

1599466-87-1

Molecular Formula

C41H52Cl2NO5PPdS

Molecular Weight

879.2 g/mol

IUPAC Name

dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)

InChI

InChI=1S/C26H35O2P.C13H12N.CH2Cl2.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2-1-3;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;2-7,9-10,14H,1H3;1H2;1H3,(H,2,3,4);/q;-1;;;+2/p-1

InChI Key

WGHUSNJREHGSMT-UHFFFAOYSA-M

Canonical SMILES

CNC1=CC=CC=C1C2=CC=CC=[C-]2.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)[O-].C(Cl)Cl.[Pd+2]

Purity

95

Origin of Product

United States

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